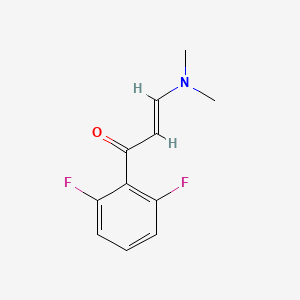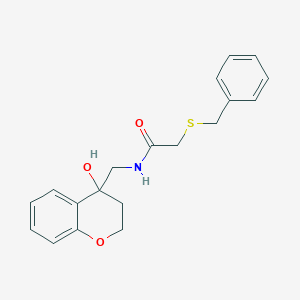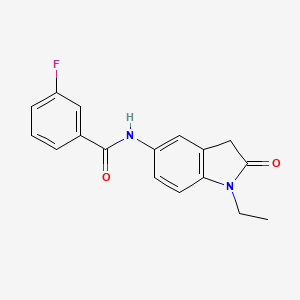![molecular formula C18H21N3O4S2 B2490315 1-metilsulfonil-N-[2-(tiofeno-2-amido)fenil]piperidina-4-carboxamida CAS No. 1207029-07-9](/img/structure/B2490315.png)
1-metilsulfonil-N-[2-(tiofeno-2-amido)fenil]piperidina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-(methylsulfonyl)-N-(2-(thiophene-2-carboxamido)phenyl)piperidine-4-carboxamide" belongs to a class of compounds involving piperidine derivatives. These compounds are known for their biological activities and have been explored in various scientific studies. Piperidine derivatives are often synthesized for their potential applications in medicinal chemistry and pharmaceuticals.
Synthesis Analysis
Synthesis of piperidine derivatives, similar to "1-(methylsulfonyl)-N-(2-(thiophene-2-carboxamido)phenyl)piperidine-4-carboxamide," typically involves multi-step chemical processes. For instance, Khalid et al. (2014) describe the synthesis of related piperidine carbohydrazide derivatives starting from ethyl piperidine-4-carboxylate, followed by various reactions with sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of such piperidine derivatives is characterized using spectroscopic methods like IR, 1H-NMR, and EI-MS spectra. These techniques help in confirming the chemical structure and the presence of functional groups in the synthesized compounds. This was exemplified in the work of Khalid et al. (2014), where they characterized a series of piperidine derivatives (Khalid, Rehman, & Abbasi, 2014).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions due to the presence of functional groups like sulfonyl, carboxamide, and others. These reactions can be exploited to produce a wide range of derivatives with potential biological activities. For instance, compounds in the piperidine class have been evaluated for their enzyme inhibition activities, as demonstrated by Khalid et al. (2014) in their study on acetylcholinesterase and butyrylcholinesterase enzyme inhibition (Khalid, Rehman, & Abbasi, 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, depend on the nature of the substituents attached to the piperidine ring. These properties are crucial for determining the compound's applicability in different formulations and its behavior under physiological conditions.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological molecules, are central to understanding the pharmacological potential of these compounds. Studies often involve investigating their binding interactions with proteins or enzymes, as seen in molecular docking studies for enzyme inhibition (Khalid, Rehman, & Abbasi, 2014).
Aplicaciones Científicas De Investigación
- Los derivados del tiofeno han llamado la atención en la química medicinal debido a su potencial como agentes anticancerígenos. Las características estructurales del compuesto pueden contribuir a inhibir el crecimiento de células cancerosas o inducir la apoptosis. Los investigadores podrían investigar su eficacia contra tipos específicos de cáncer y explorar posibles mecanismos de acción .
- Los compuestos que contienen tiofeno a menudo exhiben propiedades antiinflamatorias. Investigar si este compuesto puede modular las vías inflamatorias podría ser valioso para el desarrollo de fármacos .
- Los tiofenos son conocidos por su actividad antioxidante. Los investigadores podrían explorar si este compuesto puede eliminar los radicales libres y proteger las células del estrés oxidativo .
- Dadas las diversas actividades biológicas de los tiofenos, evaluar el potencial antifúngico del compuesto podría ser útil. Podría inhibir el crecimiento de hongos o interrumpir las membranas de los hongos .
- Los tiofenos pueden interactuar con las quinasas, que desempeñan funciones cruciales en la señalización celular. Investigar si este compuesto inhibe selectivamente quinasas específicas podría conducir a nuevos objetivos farmacológicos .
- Algunos tiofenos exhiben efectos moduladores del receptor de estrógenos. Los investigadores podrían explorar si este compuesto interactúa con los receptores de estrógenos y afecta las vías relacionadas con las hormonas .
- Los tiofenos se han investigado por su potencial en el tratamiento de la ansiedad y los trastornos psiquiátricos. Los investigadores podrían evaluar si este compuesto tiene efectos ansiolíticos o antipsicóticos .
- Más allá de los usos medicinales, los tiofenos juegan un papel en la ciencia de los materiales. Los investigadores podrían explorar las propiedades del compuesto como bloque de construcción para materiales funcionales, como polímeros conductores o sensores .
Propiedades Anticancerígenas
Actividad Antiinflamatoria
Efectos antioxidantes
Aplicaciones antifúngicas
Inhibición de quinasas
Modulación del receptor de estrógenos
Propiedades ansiolíticas y antipsicóticas
Aplicaciones en ciencia de materiales
Mecanismo De Acción
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets depending on their specific structure . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the known activities of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects in the treatment of various conditions such as cancer, inflammation, microbial infections, hypertension, and atherosclerosis .
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[2-(thiophene-2-carbonylamino)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-27(24,25)21-10-8-13(9-11-21)17(22)19-14-5-2-3-6-15(14)20-18(23)16-7-4-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUINONEEYNLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethylphenyl)-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2490235.png)

![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)
![(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile](/img/structure/B2490239.png)

![N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2490242.png)
![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)

![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)

